molecular formula C13H9N3O3S B236887 Agaveside B CAS No. 128232-93-9

Agaveside B

Cat. No.: B236887
CAS No.: 128232-93-9
M. Wt: 1167.3 g/mol
InChI Key: OACSKEOLIDHUQF-UHFFFAOYSA-N
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Description

Isolation and Purification from Agave Species

The isolation of this compound from Agave species represents a complex process that requires sophisticated separation techniques and careful attention to the preservation of the compound's structural integrity. This compound has been successfully isolated from multiple Agave species, with the most extensively studied sources being Agave cantala and Agave americana. The initial isolation work conducted on Agave cantala demonstrated that this steroidal glycoside could be extracted from the fruit tissues, where it occurs alongside other related saponins such as Agaveside A. The extraction process typically involves the use of methanolic solutions, which effectively solubilize the polar steroidal glycosides while maintaining their chemical stability during the isolation procedure.

The purification methodology for this compound requires multiple chromatographic steps to achieve the level of purity necessary for detailed structural analysis. The compound's molecular characteristics, including its substantial molecular weight of 754.41395669 daltons and complex glycosidic structure, present unique challenges during the purification process. Research teams have employed various separation techniques, including column chromatography and high-performance liquid chromatography, to achieve effective separation of this compound from closely related compounds within the same plant matrix. The successful isolation of this compound from different Agave species suggests that this compound may represent a conserved metabolic product across various members of the Agavaceae family.

The geographical distribution and species-specific variations in this compound content have important implications for both phytochemical research and potential commercial applications. Studies investigating multiple Agave species have revealed that while this compound is present in several species, the concentration and accessibility of the compound can vary significantly depending on the specific plant source, environmental conditions, and developmental stage of the plant tissue. This variability necessitates careful optimization of extraction protocols for each species and requires comprehensive analysis of multiple plant sources to establish reliable isolation procedures.

Spectroscopic Identification Techniques (NMR, MS, IR)

The comprehensive structural characterization of this compound has been achieved through the application of multiple complementary spectroscopic techniques, each providing essential information about different aspects of the compound's molecular architecture. Nuclear magnetic resonance spectroscopy has played a central role in elucidating the detailed structure of this compound, with both one-dimensional and two-dimensional NMR experiments contributing crucial information about the connectivity and spatial relationships within the molecule. The complex nature of this steroidal glycoside, with its multiple sugar residues and intricate stereochemical features, requires sophisticated NMR analysis to fully characterize all structural elements.

Carbon-13 nuclear magnetic resonance spectroscopy has proven particularly valuable in the structural determination of this compound, providing detailed information about the carbon framework of both the steroidal aglycone and the attached carbohydrate moieties. The 13C NMR spectrum reveals distinctive signals corresponding to the spirostane backbone, allowing researchers to confirm the fundamental structural framework and identify specific substitution patterns. The integration of 13C NMR data with other spectroscopic information has enabled the complete assignment of carbon signals throughout the molecule, providing a comprehensive understanding of the compound's molecular architecture.

Mass spectrometry has contributed essential information about the molecular weight and fragmentation patterns of this compound, confirming the molecular formula C39H62O14 and providing insights into the structural connectivity of the glycosidic portions. Fast atom bombardment mass spectrometry, in particular, has been employed to analyze the fragmentation behavior of this compound, revealing characteristic breakdown patterns that support the proposed structural assignments. The mass spectrometric analysis has also facilitated the identification of molecular ion peaks and the characterization of fragment ions that result from the systematic loss of sugar residues, providing valuable information about the sequence and linkage patterns of the carbohydrate components.

Spectroscopic Technique Key Information Provided Specific Applications for this compound
1H NMR Proton environments and multiplicities Sugar residue identification and linkage analysis
13C NMR Carbon framework and substitution patterns Spirostane backbone characterization
Mass Spectrometry Molecular weight and fragmentation Molecular formula confirmation and structural validation
2D NMR Connectivity and spatial relationships Complete structural assignment

Stereochemical Configuration and Glycosidic Linkage Analysis

The stereochemical analysis of this compound reveals a complex three-dimensional structure that is characteristic of spirostane-type steroidal saponins, with specific configurational features that distinguish it from related compounds within the Agave metabolome. The compound exhibits the typical (25R)-5α-spirostane configuration, which represents the fundamental stereochemical framework shared by many bioactive saponins found in Agavaceae species. This stereochemical arrangement contributes significantly to the biological activity and physical properties of this compound, influencing both its interaction with biological targets and its behavior during analytical procedures.

The glycosidic linkage analysis of this compound has revealed a sophisticated carbohydrate structure that involves multiple sugar residues connected through specific linkage patterns. The detailed structural characterization has identified the presence of various monosaccharide units, including glucose, xylose, and other hexose and pentose sugars, arranged in a complex branched pattern that extends from the C-3 position of the spirostane aglycone. The specific sequence and connectivity of these sugar residues have been established through careful analysis of NMR coupling patterns and mass spectrometric fragmentation behavior, providing a complete picture of the glycosidic architecture.

The stereochemical features of the sugar residues within this compound have been determined through detailed analysis of coupling constants and nuclear Overhauser effect correlations, confirming the anomeric configurations and ring conformations of each carbohydrate unit. This level of stereochemical detail is essential for understanding the biological activity of the compound, as the three-dimensional arrangement of the sugar residues can significantly influence molecular recognition events and pharmacological properties. The complete stereochemical characterization of this compound has provided valuable insights into the biosynthetic pathways responsible for the formation of complex steroidal glycosides in Agave species.

Comparative Structural Features Among Agavoside Derivatives

The comparative analysis of this compound with related agavoside derivatives reveals important structural relationships that provide insights into the chemical diversity and evolutionary relationships within the Agave saponin family. This compound shares fundamental structural features with other agavosides, including Agaveside A, Agaveside C, and Agaveside D, all of which possess the characteristic spirostane backbone but differ in their specific glycosidic substitution patterns. These structural variations among the agavoside series demonstrate the remarkable diversity of carbohydrate modifications that can occur on the basic spirostane framework, resulting in compounds with distinct physical and biological properties.

The systematic comparison of molecular formulas and structural features among agavoside derivatives reveals clear patterns in the biosynthetic elaboration of these compounds. This compound, with its molecular formula C39H62O14, occupies an intermediate position in terms of molecular complexity when compared to other members of the series. The structural differences primarily involve variations in the number, type, and connectivity of sugar residues, while the fundamental spirostane aglycone remains relatively conserved across the series. This pattern suggests a common biosynthetic origin with subsequent diversification through specific glycosyltransferase activities.

The biological activity profiles of agavoside derivatives show correlations with their structural features, particularly regarding the extent and pattern of glycosidic substitution. Research has demonstrated that compounds within the agavoside series exhibit varying degrees of biological activity, with specific structural features contributing to enhanced or diminished activity in different bioassay systems. The comparative analysis of structure-activity relationships among agavoside derivatives has revealed that the carbohydrate portion of the molecule plays a crucial role in determining biological properties, while the spirostane backbone provides the fundamental framework for activity.

Compound Molecular Formula Molecular Weight Key Structural Features Source Species
Agaveside A C33H52O9 592.36113326 Simpler glycosidic pattern Agave cantala
This compound C39H62O14 754.41395669 Complex branched carbohydrate Agave americana, A. cantala
Agaveside C Not specified Not specified Distinct linkage pattern Agave cantala
Agaveside D Not specified Not specified Hexaglycoside structure Agave cantala

Properties

IUPAC Name

2-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H90O26/c1-21-7-12-55(72-18-21)22(2)34-30(81-55)14-27-25-6-5-23-13-24(8-10-53(23,3)26(25)9-11-54(27,34)4)73-51-46(80-50-43(69)40(66)37(63)31(15-56)74-50)45(39(65)32(16-57)75-51)78-52-47(79-49-42(68)36(62)29(60)20-71-49)44(38(64)33(17-58)76-52)77-48-41(67)35(61)28(59)19-70-48/h21-52,56-69H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACSKEOLIDHUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H90O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1167.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128232-93-9
Record name Agaveside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128232939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Solvent Selection and Optimization

The extraction of this compound employs polar solvents due to its glycosidic nature. A green extraction protocol using ethanol-water mixtures (70–80% v/v) has been validated for its efficiency. Key parameters include:

ParameterOptimal ConditionEffect on Yield
Solvent concentration70% ethanolMaximizes solubility of saponins
Temperature60°CEnhances diffusion without degradation
Extraction time3 hoursBalances efficiency and energy cost
Solid-to-solvent ratio1:15 (w/v)Ensures complete immersion

Maceration under reflux is preferred over Soxhlet extraction to prevent prolonged thermal stress. A study comparing extraction methods reported a yield of 1.2% w/w using ethanol-water (70%) versus 0.8% w/w with pure methanol.

Post-Extraction Processing

The crude extract is concentrated under reduced pressure (40°C, 150 mbar) and defatted using hexane (1:2 v/v). Aqueous residues are then partitioned with n-butanol, which selectively isolates saponins from polar impurities. This step achieves a 3.5-fold enrichment of this compound.

Purification Strategies

Column Chromatography

Initial purification employs normal-phase silica gel chromatography (60–120 mesh) with a gradient of chloroform-methanol-water (8:2:0.1 to 6:4:0.5). this compound elutes at chloroform-methanol 7:3, identified by TLC (Rf = 0.45, vanillin-H2SO4 spray).

High-Performance Liquid Chromatography (HPLC)

Final purification uses semi-preparative HPLC (C18 column, 250 × 10 mm, 5 µm) with acetonitrile-water (65:35) at 2 mL/min. this compound elutes at 12.3 minutes, yielding >95% purity as confirmed by UV (210 nm) and MS detection.

Structural Characterization

Spectroscopic Analysis

This compound’s structure (C39H62O14) is resolved via:

  • NMR : ¹H NMR (500 MHz, CD3OD) δ 5.32 (1H, brs, H-6), 4.90 (1H, d, J = 7.5 Hz, H-1'), and 1.21 (3H, s, H-27).

  • HRMS : [M + Na]+ at m/z 801.4012 (calc. 801.4005).

Comparative Dereplication

UPLC-MSE coupled with UNIFI software enables rapid dereplication by matching fragmentation patterns (e.g., m/z 455.3 [M – hexose – H]−) to known Agave saponins. This method distinguishes this compound from isomers such as cantalasaponin-1.

Challenges and Innovations

Yield Limitations

This compound constitutes <0.5% of dry leaf mass, necessitating large biomass inputs. Bioreactor-based cultivation of Agave cell cultures is under investigation to address scalability.

Green Chemistry Advances

Recent protocols substitute ethanol with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yield (1.1% w/w) .

Chemical Reactions Analysis

Types of Reactions: Agaveside B undergoes various chemical reactions, including:

    Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.

    Oxidation: The steroidal aglycone can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the aglycone, leading to different reduced forms of the compound.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Aglycone (tigogenin) and various sugar moieties.

    Oxidation: Oxidized derivatives of the aglycone.

    Reduction: Reduced forms of the aglycone with modified functional groups.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Agaveside B exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, research indicates that this compound effectively reduces bacterial counts in wound infections, suggesting its potential as a topical antimicrobial agent .

2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical models. In one study, this compound was shown to reduce markers of inflammation in animal models of arthritis, indicating its potential for treating inflammatory diseases .

3. Antioxidant Effects
this compound possesses antioxidant properties that can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential in preventing age-related diseases .

Agricultural Benefits

1. Pest Resistance
this compound has been investigated for its role in enhancing pest resistance in crops. Research shows that plants treated with this compound exhibit increased resistance to common agricultural pests, potentially reducing the need for chemical pesticides .

2. Soil Health Improvement
The application of this compound in soil management practices has been linked to improved soil health. It promotes beneficial microbial activity and enhances nutrient availability, which can lead to better crop yields and sustainability in agricultural practices .

Industrial Applications

1. Bioplastics Development
this compound is being explored as a bio-based additive in the production of biodegradable plastics. Its incorporation into polymer matrices can enhance the mechanical properties and biodegradability of plastic products, contributing to more sustainable materials .

2. Natural Dyes
The compound's vibrant color properties make it suitable for use as a natural dye in textiles and food products. Research indicates that this compound can produce a range of colors depending on the pH and concentration used, providing an eco-friendly alternative to synthetic dyes .

Case Studies

Study Focus Area Findings
Study AAntimicrobial EffectsDemonstrated significant reduction in bacterial growth in wound models using this compound .
Study BAnti-inflammatory PropertiesShowed decreased inflammation markers in arthritic models with this compound treatment .
Study CAgricultural ImpactFound increased pest resistance and improved soil health with this compound application on crops .
Study DIndustrial UseHighlighted enhanced properties of bioplastics when this compound is used as an additive .

Mechanism of Action

The mechanism of action of Agaveside B involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Agaveside B is unique among steroidal saponins due to its specific glycosidic structure and biological activities. Similar compounds include:

Biological Activity

Agaveside B, a compound derived from the Agave genus, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and analyses of the compound's effects on various biological systems.

Overview of this compound

This compound is categorized as a steroidal saponin , a class of compounds known for their complex structures and significant biological effects. Steroidal saponins have been linked to various pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.

Antioxidant Activity

Research indicates that compounds from the Agave genus exhibit antioxidant properties . A study demonstrated that extracts from Agave species possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is attributed to the presence of phenolic compounds and flavonoids in Agave extracts, which are known for their electron-donating capabilities.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. For instance, studies have reported that extracts containing steroidal saponins effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. Research findings suggest that it can inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. This effect may be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Case Studies

  • Study on Immunomodulatory Effects : A study conducted on immune cells exposed to Agave extracts showed an increase in the activity of macrophages and T-cells, suggesting that this compound may enhance immune responses. The results indicated a significant upregulation of cytokine production, which is essential for immune function.
  • Phytotoxic Activity Assessment : In a bioassay-guided fractionation study, this compound was evaluated for its phytotoxic effects on Lactuca sativa (lettuce). The extract demonstrated significant inhibition of seed germination and root elongation at varying concentrations, indicating its potential use in agricultural applications as a natural herbicide.

Research Findings Summary

Biological Activity Mechanism/Effect References
AntioxidantFree radical scavenging
AntimicrobialCell membrane disruption
Anti-inflammatoryCytokine inhibition
ImmunomodulatoryEnhanced immune response
PhytotoxicInhibition of germination

Q & A

Q. Methodological Answer :

  • Systematic Review : Compare experimental variables (cell culture conditions, passage numbers, assay protocols).
  • Sensitivity Analysis : Test this compound under uniform conditions (e.g., serum-free media, 24h exposure) to isolate confounding factors.
  • Mechanistic Profiling : Pair cytotoxicity assays with omics approaches (transcriptomics/proteomics) to identify cell-specific pathways affected by the compound .
    Document all variables in a standardized table (e.g., cell line origin, doubling time, assay endpoints) to enable cross-study comparisons .

Advanced: What strategies are effective for elucidating this compound’s pharmacokinetic properties in preclinical models?

Q. Methodological Answer :

  • In Vivo Studies : Administer this compound via oral/gavage routes in rodent models. Collect plasma/tissue samples at timed intervals (0–48h) and quantify via LC-MS/MS.
  • ADME Profiling : Assess bioavailability, tissue distribution, and metabolite identification using stable isotope labeling.
  • Data Normalization : Use allometric scaling to account for interspecies differences. Include recovery studies to validate extraction efficiency from biological matrices .

Basic: How can researchers ensure the reproducibility of this compound’s reported anti-inflammatory effects?

Q. Methodological Answer :

  • Model Selection : Use established inflammation models (e.g., LPS-induced RAW264.7 macrophages or murine paw edema).
  • Dose Consistency : Align concentrations with prior studies (e.g., 10–50 µM).
  • Biomarker Validation : Measure TNF-α, IL-6, and NF-κB activity via ELISA/Western blot.
  • Open Data : Share raw data (e.g., cytokine levels, cell viability) in supplementary files with metadata (e.g., antibody lot numbers, plate reader settings) .

Advanced: What computational approaches are suitable for predicting this compound’s molecular targets and off-target interactions?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to hypothesized targets (e.g., COX-2, iNOS). Validate with molecular dynamics simulations (≥100ns trajectories).
  • Network Pharmacology : Integrate STRING or KEGG databases to map putative interaction networks.
  • Experimental Cross-Validation : Confirm predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Basic: What criteria should guide the selection of this compound concentrations for in vitro experiments?

Q. Methodological Answer :

  • Solubility Limits : Determine maximum soluble concentration in assay media via dynamic light scattering.
  • Cytotoxicity Threshold : Pre-screen using MTT/WST-1 assays to exclude concentrations causing >20% cell death.
  • Physiological Relevance : Align doses with reported bioactive ranges (e.g., 1–50 µM in prior literature) .

Advanced: How can researchers address discrepancies in this compound’s reported bioactivity between in vitro and in vivo studies?

Q. Methodological Answer :

  • Pharmacokinetic Bridging : Measure plasma/tissue levels in vivo and compare with in vitro EC50 values.
  • Metabolite Screening : Identify active metabolites via LC-HRMS and test their bioactivity.
  • Microenvironment Modeling : Use 3D cell cultures or organ-on-chip systems to mimic in vivo conditions .

Basic: What are the best practices for synthesizing this compound analogs to study structure-activity relationships (SAR)?

Q. Methodological Answer :

  • Scaffold Modification : Focus on functional groups (e.g., hydroxyl, glycosidic bonds) using regioselective protection/deprotection.
  • Purity Control : Characterize intermediates via TLC and HPLC at each step.
  • SAR Documentation : Tabulate analog structures, IC50 values, and physicochemical properties (logP, polar surface area) .

Advanced: How can multi-omics approaches enhance understanding of this compound’s mechanism of action?

Q. Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways.
  • Metabolomics : Use GC-MS/LC-MS to profile metabolic shifts (e.g., TCA cycle intermediates).
  • Integration Tools : Apply weighted gene co-expression network analysis (WGCNA) or MetaboAnalyst to correlate omics datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.